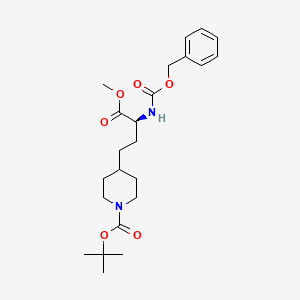

tert-Butyl (S)-4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate

Beschreibung

This compound features a piperidine core modified with a tert-butyl carbamate group at the 1-position and a side chain containing a benzyloxycarbonyl (Cbz)-protected amine and a 4-methoxy-4-oxobutyl moiety. The Cbz group acts as a protective moiety for the amine, while the methoxy ester enhances stability against hydrolysis. Its structural complexity positions it as a versatile intermediate in medicinal chemistry, particularly for peptide-like molecules or protease inhibitors.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3,(H,24,27)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZVHJBSUUOYDL-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Group: This is often done using tert-butyl chloroformate in the presence of a base.

Attachment of the Benzyloxycarbonyl Group: This step involves the use of benzyloxycarbonyl chloride (Cbz-Cl) and a base to protect the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its various functional groups make it a versatile building block for organic synthesis.

Biology and Medicine

In biology and medicine, tert-Butyl (S)-4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate may be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals. Its structural features suggest it could interact with biological targets in a specific manner.

Industry

In industry, this compound could be used in the production of fine chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (S)-4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below compares key structural attributes of the target compound with analogs from the literature:

*Molecular weights for target and literature compounds are estimated unless explicitly reported.

Key Observations:

- Core Diversity: The target compound and analogs share a piperidine/piperazinyl backbone but differ in substitution patterns. While the target uses a methoxy ester and Cbz group, 5{34} and 5{109} incorporate imidazole rings linked to amino acid residues (e.g., S-alanyl, S-phenylalanyl), suggesting divergent biological targeting.

- Protective Groups : The Cbz group in the target contrasts with tert-butoxycarbonyl (Boc) in 5{34} and 5{109}. Cbz is base-labile, whereas Boc requires acidic conditions for removal, enabling orthogonal protection strategies in multi-step syntheses.

- Stereochemical Specificity: The (S)-configuration in the target and S-configured amino acid residues in 5{34}/5{109} highlight the importance of chirality in interactions with biological targets, such as enzymes or receptors.

Reactivity Differences :

- The target’s methoxy ester is prone to hydrolysis under basic conditions, whereas the acetyl group in the patent compound is stable under similar conditions.

- The imidazole-containing analogs (5{34}, 5{109}) may exhibit metal-chelating properties, unlike the target compound.

Biologische Aktivität

tert-Butyl (S)-4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural components include a piperidine ring and various functional groups, which contribute to its biological activity.

Chemical Structure and Properties

- IUPAC Name: tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate

- Molecular Formula: C23H34N2O6

- Molecular Weight: 434.53 g/mol

- CAS Number: 1094107-81-9

The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring: Cyclization reactions are employed using appropriate precursors.

- Introduction of the tert-butyl Group: This is often achieved through the use of tert-butyl chloroformate in the presence of a base.

- Attachment of the Benzyloxycarbonyl Group: Utilizes benzyloxycarbonyl chloride (Cbz-Cl) and a base to protect the amine group.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The specific pathways and molecular targets are still under investigation, but preliminary studies indicate potential applications in cancer therapy due to its ability to modulate cell signaling pathways.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer and melanoma models, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| A375 (Melanoma) | 15.0 | |

| HeLa (Cervical) | 18.0 |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Selective Kinase Inhibition

Another research focused on the compound's ability to selectively inhibit maternal embryonic leucine zipper kinase (MELK), a target implicated in tumor progression. The compound displayed an IC50 value of 0.15 nM against MELK, indicating high potency and selectivity compared to other kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.